![molecular formula C13H18BrNO2S B2552589 tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate CAS No. 2243521-77-7](/img/structure/B2552589.png)

tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves intramolecular cyclization reactions starting from commercially available amino alcohols . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart involves intramolecular lactonization reactions from corresponding amino acid esters . These methods could potentially be adapted for the synthesis of tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate by choosing appropriate starting materials and reaction conditions.

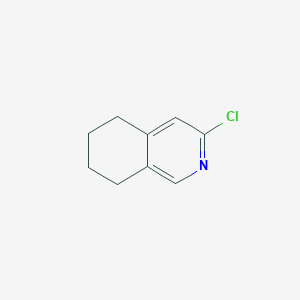

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers were determined using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds. The crystal structures revealed that these compounds have bicyclic frameworks, which include lactone and piperidine rings . This information is valuable for understanding the three-dimensional arrangement of atoms in similar bicyclic compounds.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as lactone in the bicyclic structures suggests that these compounds could undergo reactions typical of esters, such as hydrolysis or aminolysis . The tert-butyl group is generally considered to be inert under mild reaction conditions, which could be beneficial for the stability of the compound.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and density of the synthesized compounds were not discussed in detail in the provided papers. However, the crystallographic data provided insights into the solid-state properties, such as space group and unit cell parameters . These properties are crucial for understanding the material's behavior in different environments and can influence its application in drug formulation.

Aplicaciones Científicas De Investigación

Photolabile Carbene Generating Labels

The synthesis and application of highly photolabile carbene-generating labels, such as 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid, have been explored for their potential use in biochemical agent labeling. These compounds, which can be synthesized starting from precursors like 4-bromobenzyl tert-butyldimethylsilyl ether, show promise in forming photoaffinity labels when coupled to amino functions of biochemically interesting agents, offering a method for studying biological molecules in their native environments (Nassal, 1983).

Arylation of Heterocycles via C-H Bond Activation

Research has demonstrated the Rh(I)-catalyzed arylation of heterocycles, such as azoles, with aryl bromides through C-H bond activation. This method, leveraging ligands like Z-1-tert-butyl-2,3,6,7-tetrahydrophosphepine, offers a practical, functional group-tolerant approach to synthesizing pharmaceutically relevant molecules. The process showcases the ability to couple azoles and aryl bromides that are incompatible with other direct arylation methods, highlighting its utility in complex organic synthesis (Lewis et al., 2008).

Transformations of tert-Butyl-thienyl Compounds

The study of tert-butyl-3-thienyl sulfide transformations reveals insights into the bromination and metalation reactions of thiophene derivatives. Bromination results in 2-monobromo derivatives, while metalation at the thiophene ring demonstrates the versatility of thiophene compounds in synthetic chemistry. Such transformations are crucial for further functionalization and application in the synthesis of more complex organic molecules (Gol'dfarb et al., 1973).

One-Pot Curtius Rearrangement

The one-pot Curtius rearrangement for synthesizing Boc-protected amines from carboxylic acids presents a mild and efficient method for amine protection. This approach, involving di-tert-butyl dicarbonate and sodium azide, allows for the straightforward formation of tert-butyl carbamates, providing a valuable tool for peptide synthesis and modification of bioactive molecules (Lebel & Leogane, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-bromo-4,6,7,8-tetrahydrothieno[3,2-c]azepine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15-6-4-5-10-9(8-15)7-11(14)18-10/h7H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKSXKGRYQRJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)

![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)

![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)

![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)